molecular formula C8H9F3N2 B168942 N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine CAS No. 165558-80-5

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine

Cat. No.: B168942
CAS No.: 165558-80-5
M. Wt: 190.17 g/mol
InChI Key: MMRPRAIHDBXPHW-UHFFFAOYSA-N
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Description

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine (CAS 165558-80-5) is a chemical compound of significant interest in advanced research and development, particularly within the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a key structural motif known for its unique properties. The incorporation of the trifluoromethyl group is a well-established strategy in discovery chemistry, as it profoundly influences a compound's biological activity, physical characteristics, and metabolic stability. This is largely due to the strong electron-withdrawing nature and significant lipophilicity imparted by the trifluoromethyl group, which can enhance biomolecular affinity, improve plant systemic movement, and increase overall efficacy in target applications . The primary value of TFMP derivatives like this amine lies in their application as critical intermediates for the synthesis of active ingredients. In agrochemicals, TFMP-based compounds are found in numerous commercial pesticides, with over 20 TFMP-containing agrochemicals having acquired ISO common names. These agents function as herbicides, fungicides, and insecticides, protecting crops from pests . In the pharmaceutical sector, the TFMP moiety is a key component in several approved drugs and veterinary products, with many more candidates in clinical trials . The pyridine moiety, combined with the trifluoromethyl group and the N-methylaminomethyl side chain, makes this compound a valuable building block for constructing more complex molecules aimed at interacting with specific biological targets. Researchers can utilize this chemical for probing structure-activity relationships (SAR), developing novel catalytic systems, or as a precursor in medicinal chemistry programs. Handling and Safety: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. Storage: To maintain stability and purity, this compound should be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-5-6-2-3-13-7(4-6)8(9,10)11/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRPRAIHDBXPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437468
Record name N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165558-80-5
Record name N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanide Substitution

The synthesis begins with 4-chloro-2-(trifluoromethyl)pyridine (1 ), which undergoes nucleophilic substitution with potassium cyanide (KCN) in the presence of a phase transfer catalyst (PTC). For example, 1 reacts with KCN (1.2 equiv) and tricaprylylmethylammonium chloride (Aliquat® 336, 5 mol%) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-cyano-2-(trifluoromethyl)pyridine (2 ) in 85% yield.

Catalytic Hydrogenation

2 is hydrogenated using a palladium on carbon (Pd/C) catalyst under acidic conditions. In a representative procedure, 2 (10 g) is dissolved in methanol with concentrated HCl (5 equiv) and 5% Pd/C (1 wt%). Hydrogenation at 1 atm and 25°C for 6 hours affords 4-aminomethyl-2-(trifluoromethyl)pyridine hydrochloride (3 ) in 95% yield.

N-Methylation

3 is methylated via reductive amination with formaldehyde. A mixture of 3 (1 equiv), formaldehyde (37% aqueous solution, 2 equiv), and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in 1,2-dichloroethane (DCE) at 25°C for 12 hours yields N-methyl-2-(trifluoromethyl)-4-pyridinemethanamine (4 ) in 78% yield.

Key Data:

StepReagents/ConditionsYieldSource
CyanidationKCN, Aliquat® 336, DMF, 80°C, 12 h85%
HydrogenationH₂, Pd/C, HCl, MeOH, 25°C, 6 h95%
MethylationHCHO, NaBH(OAc)₃, DCE, 25°C, 12 h78%

Reductive Amination of Pyridine Aldehydes

Aldehyde Synthesis

4-Pyridinecarbaldehyde-2-(trifluoromethyl) (5 ) is synthesized via formylation of 2-(trifluoromethyl)pyridine. Using a Duff reaction, 5 is obtained by treating 2-(trifluoromethyl)pyridine with hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) at 100°C for 8 hours (62% yield).

Reductive Amination

5 undergoes reductive amination with methylamine. A mixture of 5 (1 equiv), methylamine hydrochloride (1.2 equiv), and sodium triacetoxyborohydride (2 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours produces 4 in 68% yield. Acetic acid (10 mol%) is added to catalyze imine formation.

Optimization Note:

  • Solvent screening shows 1,2-dichloroethane (DCE) improves yields to 73% compared to THF.

  • Excess methylamine (2 equiv) reduces diastereomer formation.

Multi-Step Coupling via Glycine Imine Intermediates

Benzophenone Glycine Imine Formation

Ethyl glycinate hydrochloride reacts with benzophenone in toluene under azeotropic distillation with N,N-diisopropylethylamine (DIPEA) to form ethyl N-(diphenylmethylene)glycinate (6 ) in 89% yield.

Pyridine Coupling

6 couples with 4-chloro-2-(trifluoromethyl)pyridine (1 ) in propionitrile using dry K₂CO₃ (2 equiv) and tetraethylammonium bromide (TEAB, 5 mol%) at 105°C for 6 hours. The product, ethyl N-(diphenylmethylene)-2-(4-chloro-2-(trifluoromethyl)pyridin-3-yl)glycinate (7 ), is isolated in 82% yield.

Hydrolysis and Methylation

7 is hydrolyzed with 6 M HCl at 25°C for 2 hours to yield 4-aminomethyl-2-(trifluoromethyl)pyridine hydrochloride (3 ), which is methylated as described in Section 1.3.

Advantages:

  • Scalable to industrial production (demonstrated at 1-mole scale).

  • Avoids cyanide intermediates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Cyanide HydrogenationHigh-yielding (78–95%)Requires toxic cyanide reagentsIndustrial
Reductive AminationOne-pot procedureLow aldehyde availabilityLab-scale
Glycine Imine CouplingNo cyanide, high purityMulti-step, costly benzophenonePilot-scale

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Trifluoromethyl Group :

  • Present in all analogs, this group enhances metabolic stability and membrane permeability. However, its position on the pyridine ring (e.g., 2- vs. 6-position in CAS 1071435-61-4) affects electronic distribution and intermolecular interactions .

Amine Chain Modifications: N-Methylation (target compound vs. Ethylamine vs. Methanamine (1060811-09-7 vs. target): The longer chain in 1060811-09-7 increases molecular weight (269.27 g/mol in a related compound ) and may alter receptor binding kinetics.

Heterocycle Variations :

  • Substituting pyridine with pyrazole (CAS 898598-62-4) introduces a five-membered ring with different hydrogen-bonding capabilities, impacting solubility and target selectivity .

Biological Activity

N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and a methyl amine moiety. The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and proteins, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Protein Binding : The compound can bind to hydrophobic regions of proteins, potentially modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Ligand Activity : It may function as a ligand for metal ions or other biomolecules, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. For instance, it was found to inhibit the production of pro-inflammatory cytokines in human cells exposed to inflammatory stimuli. This suggests that it may be beneficial in managing conditions characterized by excessive inflammation .

Case Studies

  • Inhibition of Prostaglandin E2 (PGE2) : A study indicated that compounds similar to this compound could significantly reduce PGE2 levels in ex vivo models, which is critical in inflammatory responses .
  • Antimycobacterial Activity : In research focusing on tuberculosis, related compounds demonstrated promising results against Mycobacterium tuberculosis, highlighting the potential for this compound as a lead compound in developing new antitubercular agents .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines in human cells
AntimycobacterialShows potential against Mycobacterium tuberculosis
Enzyme InteractionModulates enzyme activity through binding interactions

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